2,5-Dioxopyrrolidin-1-yl hept-6-ynoate

Vue d'ensemble

Description

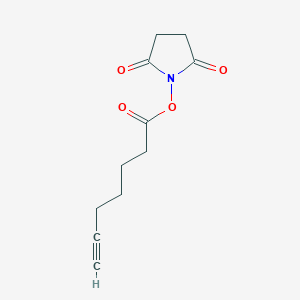

2,5-Dioxopyrrolidin-1-yl hept-6-ynoate is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . It is an amine-reactive reagent that is commonly used for derivatizing peptides, antibodies, and amine-coated surfaces. The compound features an alkyne group that reacts with azide-bearing compounds or biomolecules in copper-catalyzed Click Chemistry reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl hept-6-ynoate typically involves the coupling of 2,5-dioxopyrrolidin-1-yl with hept-6-ynoic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Analyse Des Réactions Chimiques

NHS Ester-Mediated Amine Conjugation

The NHS ester reacts selectively with primary amines (e.g., lysine residues in proteins) under mild aqueous conditions, forming stable amide bonds .

Key Applications

-

Protein Functionalization : Used to conjugate bovine serum albumin (BSA) with alkyne groups (alkBSA) for subsequent bioorthogonal reactions .

-

Particle Passivation : Core-shell YSO:Ce particles modified with azides undergo click chemistry with alkBSA for in vivo applications .

| Reaction Component | Concentration | Outcome |

|---|---|---|

| BSA | 1 mM in PBS | Alkyne-functionalized BSA |

| alkNHS | Excess | Complete lysine modification |

Reaction conditions: pH 7.4, 1x PBS, 1 hr incubation .

Alkyne-Based Click Chemistry

The terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized molecules, forming triazole linkages .

Example Protocol

-

Azide Functionalization : YSO:Ce particles treated with azidopropyltrimethoxysilane (azSil) to introduce azide groups .

-

Click Reaction : AlkBSA (from NHS conjugation) reacts with azide-modified particles under Cu(I) catalysis.

| Parameter | Value | Role |

|---|---|---|

| CuSO₄·5H₂O | 1 mM | Catalyst |

| Sodium ascorbate | 5 mM | Reducing agent |

| Reaction time | 1 hr | Quantitative triazole formation |

This reaction enables stable bioconjugation for optogenetic applications .

Stability and Competing Reactivity

-

Hydrolysis : The NHS ester hydrolyzes in aqueous buffers (t₁/₂ ~1–4 hrs at pH 7.4), necessitating rapid conjugation .

-

Alkyne Side Reactions : Prolonged exposure to Cu(I) may lead to alkyne oxidation; sodium ascorbate mitigates this by maintaining a reduced environment .

Comparative Reactivity Table

This compound’s dual functionality makes it pivotal in bioconjugation strategies, particularly for noninvasive optogenetic systems . Experimental data emphasize optimized protocols for amine coupling and azide-alkyne cycloadditions, with careful control of reaction conditions to maximize efficiency .

Applications De Recherche Scientifique

2,5-Dioxopyrrolidin-1-yl hept-6-ynoate has a wide range of applications in scientific research:

Mécanisme D'action

The primary mechanism of action of 2,5-Dioxopyrrolidin-1-yl hept-6-ynoate involves its reactivity with amine groups. The alkyne group in the compound reacts with azide-bearing biomolecules in a copper-catalyzed Click Chemistry reaction, forming stable triazole linkages . This reaction is highly specific and efficient, making it a valuable tool for bioconjugation and molecular labeling .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-Dioxopyrrolidin-1-yl hept-6-ynoate: Known for its use in Click Chemistry and bioconjugation.

2,5-Dioxopyrrolidin-1-yl propanoate: Similar structure but with different reactivity and applications.

2,5-Dioxopyrrolidin-1-yl butanoate: Another related compound with distinct chemical properties and uses.

Uniqueness

This compound is unique due to its alkyne group, which allows it to participate in Click Chemistry reactions. This feature distinguishes it from other similar compounds and makes it particularly useful for bioconjugation and molecular labeling applications .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) hept-6-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-3-4-5-6-11(15)16-12-9(13)7-8-10(12)14/h1H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENPLOYECFEPSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.